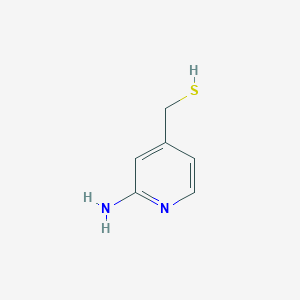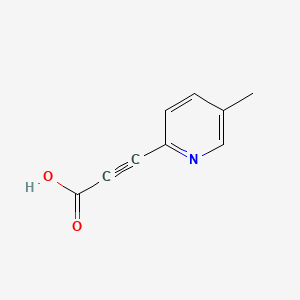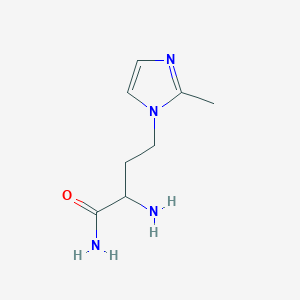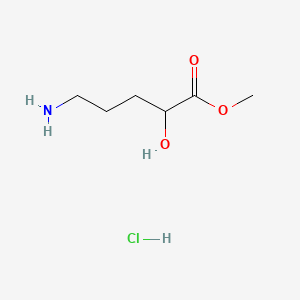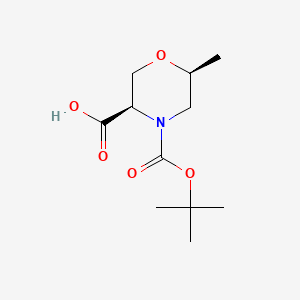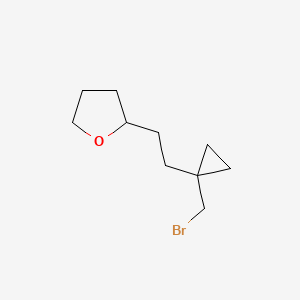
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran is an organic compound that features a cyclopropyl group attached to a bromomethyl group, which is further connected to an ethyl chain terminating in a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran typically involves the bromination of cyclopropyl methyl ketone or aldehyde derivatives. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of ethyl cyanoacetate or malononitrile . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes further reactions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are common in industrial settings to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the cyclopropyl group allows for potential ring-opening and cyclization reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学的研究の応用
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
Cyclopropyl Methyl Bromide: A simpler analog with similar reactivity but lacking the tetrahydrofuran ring.
Tetrahydrofurfuryl Bromide: Contains a bromomethyl group attached to a tetrahydrofuran ring but lacks the cyclopropyl group.
Bromomethylcyclopropane Derivatives: Various derivatives with different substituents on the cyclopropyl ring.
Uniqueness
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran is unique due to the combination of the cyclopropyl group and the tetrahydrofuran ring, which imparts distinct chemical and physical properties.
特性
分子式 |
C10H17BrO |
|---|---|
分子量 |
233.14 g/mol |
IUPAC名 |
2-[2-[1-(bromomethyl)cyclopropyl]ethyl]oxolane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(5-6-10)4-3-9-2-1-7-12-9/h9H,1-8H2 |
InChIキー |
ZWRVWRUFJFMKTG-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCC2(CC2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride](/img/structure/B13633010.png)
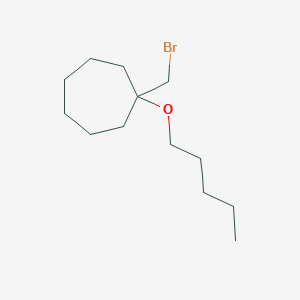
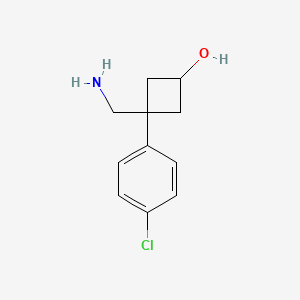
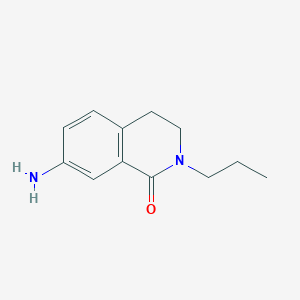

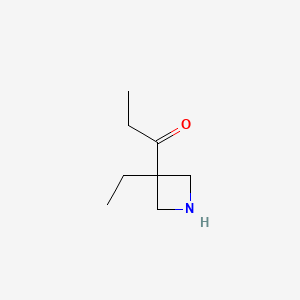
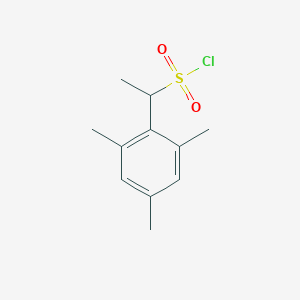
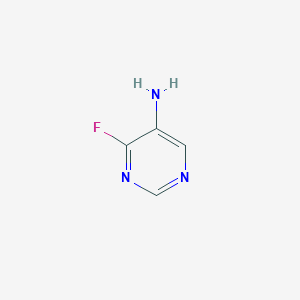
![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)
